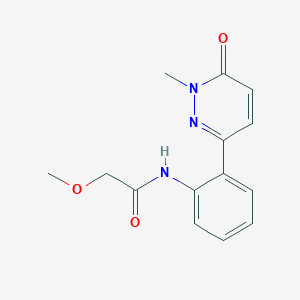![molecular formula C11H12N4O3S2 B2536121 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428373-18-5](/img/structure/B2536121.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a compound that has been used as a glutaminase inhibitor . It is a selective inhibitor of Glutaminase GLS1 (KGA), which is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Applications De Recherche Scientifique
Anticancer Potential
One of the prominent applications of compounds related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is in anticancer research. A study by Tiwari et al. (2017) focused on the synthesis and evaluation of novel Schiff’s bases containing a thiadiazole scaffold for their anticancer activity. The compounds showed promising results against a panel of human cancer cell lines, suggesting their potential as anticancer agents. Molecular docking studies were also performed to predict their mechanism of action, indicating good oral drug-like behavior (Tiwari et al., 2017).
Synthesis and Characterization
Another area of research involves the synthesis and characterization of drug-like derivatives. Park et al. (2009) developed a method for the parallel synthesis of various 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing the versatility of these compounds in drug development. The key intermediate compounds demonstrated good yields and purities, highlighting the efficiency of the synthesis process (Park et al., 2009).
Antimicrobial and Antifungal Action
Sych et al. (2019) extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing compounds with potential antimicrobial and antifungal activities. The study identified compounds with high sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their application in treating infectious diseases (Sych et al., 2019).
Metal Complexes and Enzyme Inhibition
Research by Büyükkıdan et al. (2013) explored the synthesis of metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, demonstrating strong inhibitory properties against human carbonic anhydrase isoenzymes. These findings suggest potential applications in developing inhibitors for enzymes involved in various physiological and pathological processes (Büyükkıdan et al., 2013).
Cardiac Electrophysiological Activity
A study on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides by Morgan et al. (1990) indicates the potential of these compounds as selective class III agents for treating arrhythmias. This research highlights the therapeutic applications of thiadiazole derivatives in cardiovascular diseases (Morgan et al., 1990).
Mécanisme D'action
As mentioned earlier, BPTES, a similar compound, is a selective inhibitor of Glutaminase GLS1 (KGA). Glutaminase converts glutamine to glutamate, which is an important excitatory neurotransmitter in the brain and can be further oxidized to α-ketoglutarate to feed the tricarboxylic acid (TCA) cycle and to glutathione, which is important for controlling the level of reactive oxygen species (ROS), particularly important for cancer cell growth .
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S2/c1-20(17,18)15-5-7(6-15)11(16)12-8-3-2-4-9-10(8)14-19-13-9/h2-4,7H,5-6H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMHAZSITWNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

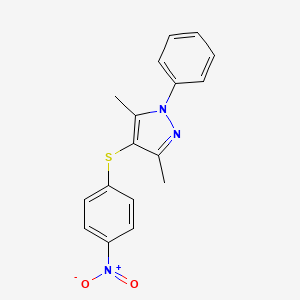

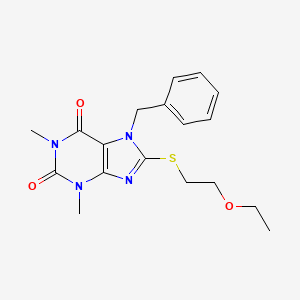
![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)
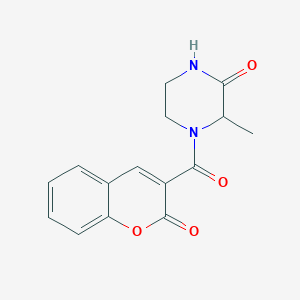
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride](/img/structure/B2536045.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)
![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2536048.png)
![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)
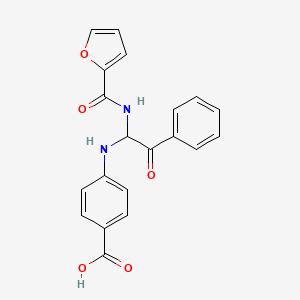
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2536054.png)
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2536055.png)
